molecular formula C8H15N5O2S2 B13359357 4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol

4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B13359357
M. Wt: 277.4 g/mol
InChI Key: CWAZHJUIDYXADE-UHFFFAOYSA-N
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Description

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is a compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . This method is commonly used to prepare the basic nucleus of the compound, which can then be subjected to further modifications to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[1-(methylsulfonyl)-4-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl and methylsulfonyl groups enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

Molecular Formula

C8H15N5O2S2

Molecular Weight

277.4 g/mol

IUPAC Name

4-amino-3-(1-methylsulfonylpiperidin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N5O2S2/c1-17(14,15)12-4-2-6(3-5-12)7-10-11-8(16)13(7)9/h6H,2-5,9H2,1H3,(H,11,16)

InChI Key

CWAZHJUIDYXADE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NNC(=S)N2N

Origin of Product

United States

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